One study suggests that (S)-2-aminobut-3-en-1-ol hydrochloride may act as an inhibitor for certain cytochrome P450 enzymes, specifically CYP2C9, CYP2D6, and CYP3A4. These enzymes play a crucial role in the metabolism of various drugs and other xenobiotics in the body. Inhibiting their activity could potentially alter the pharmacokinetics of co-administered medications []. However, further research is needed to confirm these findings and explore the potential implications for drug interactions.
(S)-2-aminobut-3-en-1-ol hydrochloride, with the molecular formula C4H10ClNO and a CAS number of 219803-57-3, is a chiral compound characterized by the presence of an amino group and an alcohol functional group. This compound is a hydrochloride salt of (S)-2-aminobut-3-en-1-ol, which is an important intermediate in organic synthesis. It features a double bond between the second and third carbon atoms, contributing to its reactivity and potential applications in various fields, including pharmaceuticals and biochemistry .
The synthesis of (S)-2-aminobut-3-en-1-ol hydrochloride can be achieved through various methods:
(S)-2-aminobut-3-en-1-ol hydrochloride has potential applications in:
Several compounds share structural similarities with (S)-2-aminobut-3-en-1-ol hydrochloride, including:
Compound Name | Structure | Unique Features |
---|---|---|
2-Aminobutanol | C4H11NO | Non-chiral; lacks double bond |
3-Aminobutanol | C4H11NO | Different position of amino group |
(R)-2-Aminobut-3-en-1-ol | C4H10N | Enantiomer with opposite configuration |
(S)-2-aminobut-3-en-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a double bond, which can significantly influence its reactivity and biological activity compared to its non-chiral counterparts .